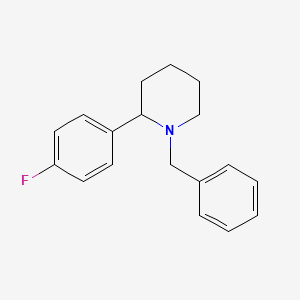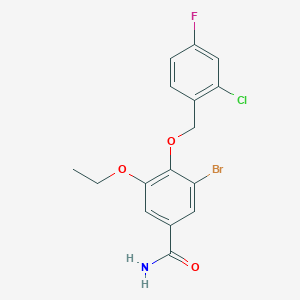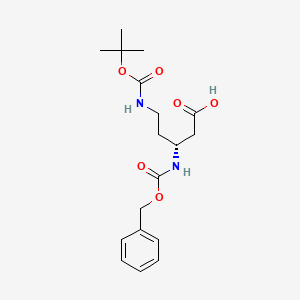
(R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of two protective groups: the carbobenzyloxy (Cbz) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Protection of the Amino Groups: The amino groups are protected using the Cbz and Boc groups. This step is crucial to prevent unwanted side reactions during subsequent steps.
Formation of the Pentanoic Acid Backbone: The protected amino groups are then coupled with a suitable pentanoic acid derivative to form the desired backbone.
Deprotection: After the formation of the desired compound, the protective groups can be selectively removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can lead to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The protected amino groups can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its protected amino groups make it a valuable intermediate in peptide synthesis.
Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The protective groups (Cbz and Boc) can be selectively removed to expose the reactive amino groups, which can then participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid: Characterized by the presence of Cbz and Boc protective groups.
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid: Similar structure but with different protective groups.
Uniqueness
The uniqueness of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid lies in its specific combination of protective groups, which provides versatility in synthetic applications. The Cbz and Boc groups offer selective protection and deprotection strategies, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C18H26N2O6 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(3R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 |
InChI-Schlüssel |
YFZYKTOECORXPN-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)
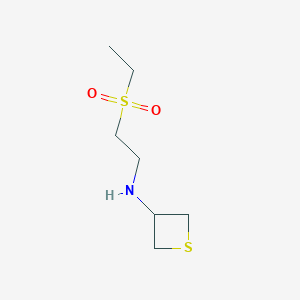

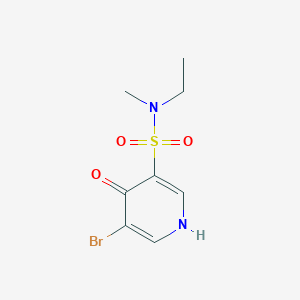
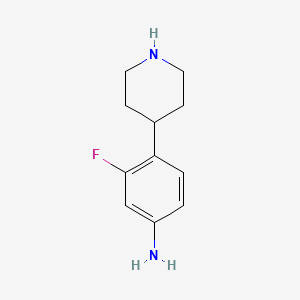
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
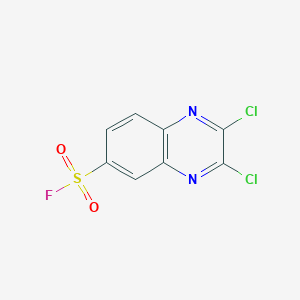
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
